Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
“Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anticancer activity .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound has been utilized in the synthesis of complex molecules through methodologies such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction . This technique allows for the efficient creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the compound's role in facilitating diverse chemical transformations with good yields and high selectivity (B. Reddy et al., 2012).
- Another study highlighted the use of phosphomolybdic acid as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenones from similar furan derivatives, demonstrating the compound's utility in catalysis and the synthesis of cyclic compounds (B. Reddy et al., 2012).
Biological and Medicinal Applications
- Research on furan-2-yl(phenyl)methanone derivatives has revealed their potential as protein tyrosine kinase inhibitors , with several new derivatives showing promising in vitro activity. This suggests their relevance in developing therapeutic agents for diseases where protein tyrosine kinase plays a role (Feilang Zheng et al., 2011).
- N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives , including compounds similar to the queried chemical, are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , underscoring the compound's importance in drug discovery and pharmacological research (Sandra M. Bonilla-Castañeda et al., 2022).
Catalysis and Material Science
- The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) , an important biobased platform chemical, has been achieved using an FAD-dependent enzyme catalysis. This process, involving the compound , highlights the importance of furan derivatives in sustainable chemistry and the production of biopolymers (W. Dijkman et al., 2014).
Future Directions
properties
IUPAC Name |
furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYQJVFZCLBEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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